4H-[1,3]Dioxolo[4',5':3,4]benzo[1,2-d]imidazole
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Overview
Description
4H-[1,3]Dioxolo[4',5':3,4]benzo[1,2-d]imidazole is a heterocyclic compound that features a fused ring system combining a benzimidazole core with a dioxole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-[1,3]Dioxolo[4',5':3,4]benzo[1,2-d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of o-phenylenediamine with glyoxal in the presence of an acid catalyst . The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzimidazole ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4H-[1,3]Dioxolo[4',5':3,4]benzo[1,2-d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in chloroform.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of halogenated benzimidazole derivatives.
Scientific Research Applications
4H-[1,3]Dioxolo[4',5':3,4]benzo[1,2-d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4H-[1,3]Dioxolo[4',5':3,4]benzo[1,2-d]imidazole involves its interaction with specific molecular targets. For instance, in its anticancer activity, the compound may inhibit the function of enzymes involved in DNA replication, leading to cell cycle arrest and apoptosis. The exact pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Shares the benzimidazole core but lacks the dioxole ring.
2H-1,3-Benzoxazole: Similar structure but with an oxygen atom in place of the nitrogen in the benzimidazole ring.
2H-1,3-Benzothiazole: Contains a sulfur atom instead of the nitrogen in the benzimidazole ring.
Uniqueness
4H-[1,3]Dioxolo[4',5':3,4]benzo[1,2-d]imidazole is unique due to the presence of the dioxole ring fused to the benzimidazole core. This structural feature imparts distinct electronic properties and reactivity, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
104399-60-2 |
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Molecular Formula |
C8H6N2O2 |
Molecular Weight |
162.148 |
IUPAC Name |
4H-[1,3]dioxolo[4,5-e]benzimidazole |
InChI |
InChI=1S/C8H6N2O2/c1-2-6-8(12-4-11-6)7-5(1)9-3-10-7/h1,3H,2,4H2 |
InChI Key |
FDKPHAHDXGUXGB-UHFFFAOYSA-N |
SMILES |
C1C=C2C(=NC=N2)C3=C1OCO3 |
Synonyms |
4H-1,3-Dioxolo[4,5-e]benzimidazole(9CI) |
Origin of Product |
United States |
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